Benzo[b]naphtho[2,3-d]thiophene
Overview
Description
Benzo[b]naphtho[2,3-d]thiophene is an aromatic organic compound with the molecular formula C₁₆H₁₀S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]naphtho[2,3-d]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromonaphthalene with sodium sulfide or potassium sulfide, followed by cyclization to form the thiophene ring . Another approach involves the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]naphtho[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to the parent thiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: The parent thiophene.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Benzo[b]naphtho[2,3-d]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[b]naphtho[2,3-d]thiophene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but fewer fused rings.
Dibenzothiophene: Contains an additional benzene ring fused to the thiophene.
Benzo[c]thiophene: Another isomer with a different ring fusion pattern.
Uniqueness: Benzo[b]naphtho[2,3-d]thiophene is unique due to its specific ring fusion pattern and the presence of a sulfur atom within the polycyclic structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic electronics and materials science .
Properties
IUPAC Name |
naphtho[2,3-b][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMISBRPSJFHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075442 | |
Record name | Benzo[b]naphtho[2,3-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075442 | |
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Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Almost white solid; [Acros Organics MSDS] | |
Record name | Benzo(b)naphtho(2,3-d)thiophene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.0000009 [mmHg] | |
Record name | Benzo(b)naphtho(2,3-d)thiophene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12205 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
243-46-9, 61523-34-0 | |
Record name | Benzo[b]naphtho[2,3-d]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)naphtho(2,3-d)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonaphthothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061523340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]naphtho[2,3-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]naphtho[2,3-d]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.416 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is benzo[b]naphtho[2,3-d]thiophene and what are its key structural features?
A1: this compound is a polycyclic aromatic sulfur heterocycle (PASH) composed of a thiophene ring fused with a naphthalene ring system, which itself is further fused with a benzene ring. [, , , , ] It's structurally related to cholanthrene and methylcholanthrene, compounds with known biological activity. [] Crystallographic studies have shown that substituted benzo[b]naphtho[2,3-d]thiophenes exhibit specific dihedral angles between the aromatic rings, influencing their overall geometry and potentially impacting their interactions with other molecules. []
Q2: How prevalent is this compound in the environment?
A2: this compound has been identified in environmental samples, specifically in sediments contaminated with coke-oven residues. [] Research suggests these compounds are present at significant levels, highlighting potential environmental concerns. [] Furthermore, analysis of coal samples from the Huaibei coalfield in China revealed the presence of this compound and its methyl derivatives, particularly in low-sulfur coals. []
Q3: How can this compound and its derivatives be synthesized?
A3: Several methods have been developed for synthesizing this compound and its derivatives:
- Sulfur-bridging reactions: These reactions utilize hydrogen sulfide and a catalyst to form sulfur bridges between aromatic rings. For instance, 2-phenylnaphthalene can be converted to benzo[b]naphtho[2,1-d]thiophene and this compound using hydrogen sulfide and a chromia-alumina-magnesia or a sulfided cobaltous oxide-molybdic oxide-alumina catalyst. [, ]
- Palladium(II)-mediated oxidative cyclization: This method involves the use of palladium(II) acetate to promote the cyclization of 3-arylthio-1,4-naphthoquinone, resulting in the formation of this compound-6,11-diones. []
- Other synthetic routes: The synthesis of all monomethyl derivatives of this compound has been reported. [, ] Additionally, a new procedure allows for the synthesis of all isomers of the parent anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes. [] Researchers have also explored the use of benzo[b]thiophene-2,3-quinodimethane intermediates for the synthesis of this compound derivatives. []
Q4: What analytical techniques are employed for identifying and quantifying this compound in complex mixtures?
A4:
- Gas chromatography-mass spectrometry (GC-MS): This technique has been successfully used to identify this compound and its methyl derivatives in coal extracts. []
- Reversed-phase liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (RPLC-APCI-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of this compound and its isomers even in complex matrices containing other polycyclic aromatic compounds. The use of tandem MS (MS/MS), specifically selected reaction monitoring (SRM) and multiple reaction monitoring (MRM), enhances selectivity and enables accurate identification and quantification. []
Q5: How is this compound related to research on ethoxyresorufin-O-deethylase (EROD) induction?
A5: this compound has been identified as an inducer of EROD activity, a biomarker for exposure to certain toxicants, in avian hepatocyte cultures. [] While less potent than other polycyclic aromatic hydrocarbons like dibenz[ah]anthracene and benzo[k]fluoranthene, its ability to induce EROD activity highlights its potential for biological activity and potential toxicity. []
Q6: What is the significance of studying the hydrodesulfurization of this compound?
A6: Hydrodesulfurization is a crucial process in petroleum refining, aiming to remove sulfur from crude oil to reduce sulfur dioxide emissions. Understanding the hydrodesulfurization of this compound provides insights into removing sulfur from more complex polycyclic aromatic sulfur heterocycles found in heavy petroleum and coal-derived liquids. []
Q7: What catalysts are commonly used in the hydrodesulfurization of this compound?
A7: Research has focused on using sulfided CoO-MoO3/γ-Al2O3 as a catalyst for hydrodesulfurization of this compound. [, ] This catalyst exhibits activity towards the hydrogenation and sulfur removal of the compound. [, ]
Q8: What are the main products and reaction pathways involved in the hydrodesulfurization of this compound?
A8: The hydrodesulfurization of this compound catalyzed by sulfided CoO-MoO3/γ-Al2O3 yields 7,8,9,10-tetrahydrobenzo(b)naphtho(2,3-d)thiophene and 2-phenylnaphthalene as primary products. These intermediates can further be converted into secondary products like 2-phenyltetralin and 6-phenyltetralin. The reaction network involves parallel hydrogenation and hydrodesulfurization pathways. Interestingly, this compound shows a preference for simultaneous hydrogenation and hydrodesulfurization, unlike dibenzothiophene, which primarily undergoes direct hydrodesulfurization. []
Q9: How does the presence of sulfur in this compound influence its reactivity in catalytic hydrogenation?
A9: Studies investigating the hydrogenation of aromatic compounds catalyzed by sulfided CoO-MoO/sub 3//..gamma..-Al/sub 2/O/sub 3/ revealed that sulfur slightly increases the reactivity of neighboring rings towards hydrogenation. [] This observation suggests that the sulfur atom in this compound may influence its interaction with the catalyst, potentially enhancing its adsorption and subsequent hydrogenation. []
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